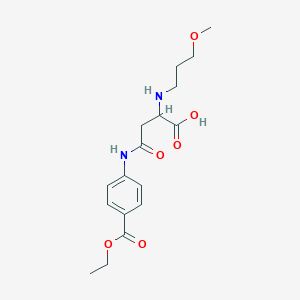
4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-((4-(Ethoxycarbonyl)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid, also known as 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉N₂O₃, with a molecular weight of approximately 265.26 g/mol. The structural formula can be represented as follows:
This compound features an ethoxycarbonyl group and two amino substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and amination processes. Recent studies have explored various synthetic pathways to optimize yield and purity while maintaining the desired biological properties .
Anti-inflammatory Activity
Research indicates that derivatives of 4-oxobutanoic acids exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models .
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Igidov et al. (2022) | In vivo models | Demonstrated significant reduction in inflammation markers after administration of similar compounds. |
| Shipilovskikh et al. (2021) | Cytokine assays | Showed inhibition of TNF-alpha and IL-6 production in cultured cells. |
Analgesic Activity
In addition to anti-inflammatory effects, this compound has been investigated for its analgesic potential. Studies have reported that it can effectively alleviate pain in various experimental models, suggesting its utility as a therapeutic agent for pain management .
Case Study: Analgesic Effectiveness
A study conducted by Shipilovskikh et al. (2021) evaluated the analgesic efficacy of related compounds in a formalin-induced pain model. Results indicated that the compound significantly reduced pain responses compared to control groups, highlighting its potential for clinical applications in pain relief .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors involved in pain and inflammation pathways, modulating the release of neurotransmitters and inflammatory mediators .
Propiedades
IUPAC Name |
4-(4-ethoxycarbonylanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-3-25-17(23)12-5-7-13(8-6-12)19-15(20)11-14(16(21)22)18-9-4-10-24-2/h5-8,14,18H,3-4,9-11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCZNMFPWOPFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













